N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide
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Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide” is a compound that contains an adamantyl group and a 1,3,4-thiadiazole nucleus . The adamantyl group is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of adamantyl derivatives often involves the reaction of adamantyl isothiocyanate with various cyclic secondary amines . In a study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .
Chemical Reactions Analysis
The chemical reactions involving adamantyl derivatives often involve condensation reactions . For instance, the synthesis of pyrazole-based adamantyl heterocyclic compounds involved the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .
Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry . The adamantyl group positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms .
Scientific Research Applications
Noncovalent Interactions Study
This compound has been used in the quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines . The study provided insights from crystallographic and QTAIM analysis .
Synthesis of Conformationally Restricted Peptidomimetics
The compound could be considered as a building block for the synthesis of conformationally restricted peptidomimetics . This application is significant in the field of medicinal chemistry.
Development of Adamantane Conjugated Fluorophores
The compound has been investigated as part of an ongoing study into the development of adamantane conjugated fluorophores . These could be used as potential neurobiological fluorescent ligands .
Drug Synthesis
The Chan–Lam reaction, which was used to obtain many drugs, can also be applied to this compound . Some of the drugs synthesized using this reaction include inhibitors of succinate–cytochrome C reductase, retinoic acid 4-hydroxylase (CYP26), β3-adrenergic receptor agonists, inhibitors of MEK kinase, and selective FPR agonists .
Synthesis of Unsaturated Adamantane Derivatives
The compound is related to the chemistry of unsaturated adamantane derivatives . These derivatives have extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Quantum-Chemical Calculations
The compound has potential for use in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Future Directions
The future directions for the research and development of adamantyl derivatives are promising. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantyl derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-8(16)12(20)17-14-19-18-13(21-14)15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFYPMXXIVSLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide |
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